NIR-820 dye

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

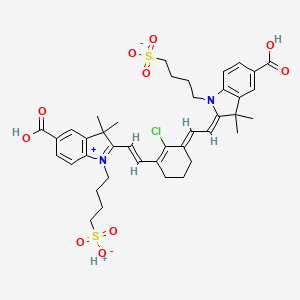

NIR-820 dye is a cyanine dye. It has a role as a fluorochrome.

Applications De Recherche Scientifique

Optical Imaging Applications

1. In Vivo Imaging:

NIR-820 dye exhibits considerable fluorescence intensity in the near-infrared region, making it suitable for in vivo imaging applications. A study demonstrated that NIR-820 enabled real-time cerebrovascular functional imaging in mice, showcasing high spatial resolution and deep tissue penetration. The dye's brightness in serum was notably higher than in water, enhancing its potential for angiography .

2. Tumor Imaging and Therapy:

NIR-820 has been employed for both imaging and photothermal therapy of tumors. In vivo studies indicated that subcutaneous tumors treated with NIR-820 showed significant inhibition or complete eradication. The dye's photothermal effect, combined with its imaging capabilities, positions it as a promising candidate for cancer theranostics .

3. Comparison with Indocyanine Green:

A comparative study highlighted that NIR-820 offers advantages over indocyanine green (ICG), particularly regarding stability in aqueous solutions and longer plasma residence time. In vitro experiments revealed that NIR-820 maintained a consistent peak emission wavelength, which is crucial for reliable imaging outcomes .

Nanoparticle Formulations

1. Encapsulation in Polymeric Nanocarriers:

Research has focused on encapsulating NIR-820 within biocompatible polymeric nanocarriers to enhance its photothermal efficiency and stability. One study synthesized a core-shell nanocarrier using poly(lactic glycolic acid) as the core and phospholipid-poly(ethylene glycol) as the shell, resulting in improved circulation half-life and stability compared to ICG .

2. Fluorescent Silica Nanoparticles:

NIR-820 has also been integrated into silica nanoparticles for multiplexed assays and imaging applications. These nanoparticles were characterized to optimize fluorescence intensity and biocompatibility, demonstrating the versatility of NIR-820 as a fluorophore in bioanalytical applications .

Photothermal Therapy

NIR-820's photothermal properties have been extensively studied for therapeutic applications:

1. Mechanism of Action:

The dye acts as a photothermal agent when exposed to near-infrared light, converting light energy into heat to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues. This property is particularly beneficial for targeted cancer therapies .

2. Case Studies:

Case studies have shown that NIR-820-loaded nanoparticles significantly enhanced therapeutic outcomes in breast cancer models by inducing localized hyperthermia upon laser irradiation, leading to effective tumor ablation .

Summary of Findings

Propriétés

Formule moléculaire |

C40H47ClN2O10S2 |

|---|---|

Poids moléculaire |

815.4 g/mol |

Nom IUPAC |

4-[(2Z)-5-carboxy-2-[(2E)-2-[3-[(E)-2-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate;hydron |

InChI |

InChI=1S/C40H47ClN2O10S2/c1-39(2)30-24-28(37(44)45)12-16-32(30)42(20-5-7-22-54(48,49)50)34(39)18-14-26-10-9-11-27(36(26)41)15-19-35-40(3,4)31-25-29(38(46)47)13-17-33(31)43(35)21-6-8-23-55(51,52)53/h12-19,24-25H,5-11,20-23H2,1-4H3,(H3-,44,45,46,47,48,49,50,51,52,53) |

Clé InChI |

HJEIDWZAADEXGG-UHFFFAOYSA-N |

SMILES isomérique |

[H+].CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)C(=O)O)(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C |

SMILES canonique |

[H+].CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)C(=O)O)(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.